molecular formula C22H25ClN2O5S B11346343 Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11346343
M. Wt: 465.0 g/mol
InChI Key: ZAEMOPOTBSYHDQ-UHFFFAOYSA-N
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Description

METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a methanesulfonyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE

Uniqueness

METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

This article provides a comprehensive overview of METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 3-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-18(22(27)30-2)7-5-9-20(15)24-21(26)16-10-12-25(13-11-16)31(28,29)14-17-6-3-4-8-19(17)23/h3-9,16H,10-14H2,1-2H3,(H,24,26)

InChI Key

ZAEMOPOTBSYHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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